6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-FURYL)-3-METHYL-N~4~-(1,3-THIAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that incorporates multiple bioactive moieties, including furan, thiazole, isoxazole, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its ability to serve as a scaffold for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the annulation of a pyridine ring to a thiazole ring, which can be achieved through various synthetic techniques . For example, the Knoevenagel condensation of thiazolidinone with aldehydes followed by Michael addition and cyclization is a known method .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions and the use of environmentally friendly catalysts to enhance efficiency and reduce waste. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-(2-FURYL)-3-METHYL-N~4~-(1,3-THIAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive sites on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
6-(2-FURYL)-3-METHYL-N~4~-(1,3-THIAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-3-METHYL-N~4~-(1,3-THIAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
- 3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
- 3-METHYL-6-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
Uniqueness
What sets 6-(2-FURYL)-3-METHYL-N~4~-(1,3-THIAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart from similar compounds is its unique combination of bioactive moieties, which endows it with a broad spectrum of pharmacological activities. The presence of both furan and thiazole rings in the same molecule enhances its potential for diverse biological interactions and therapeutic applications .
Properties
Molecular Formula |
C15H10N4O3S |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H10N4O3S/c1-8-12-9(13(20)18-15-16-4-6-23-15)7-10(11-3-2-5-21-11)17-14(12)22-19-8/h2-7H,1H3,(H,16,18,20) |
InChI Key |
JMRSUCDBKSIRDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.